Hydrazine, 1-benzyl-1,2-bis((4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl)-
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Overview
Description
Hydrazine, 1-benzyl-1,2-bis((4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl)- is a complex organic compound that features a hydrazine core substituted with benzyl and benzisoxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-benzyl-1,2-bis((4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1-benzyl-1,2-bis((4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The benzyl and benzisoxazolyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Hydrazine, 1-benzyl-1,2-bis((4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Hydrazine, 1-benzyl-1,2-bis((4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl)- involves its interaction with specific molecular targets. The benzisoxazole rings can interact with enzymes and receptors, modulating their activity. The hydrazine core can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Hydrazine derivatives: Compounds with similar hydrazine cores but different substituents.
Benzisoxazole derivatives: Compounds featuring the benzisoxazole ring but lacking the hydrazine core.
Uniqueness
The uniqueness of Hydrazine, 1-benzyl-1,2-bis((4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl)- lies in its combination of hydrazine and benzisoxazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
CAS No. |
1059-95-6 |
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Molecular Formula |
C23H24N4O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N'-benzyl-N'-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbohydrazide |
InChI |
InChI=1S/C23H24N4O4/c28-22(20-16-10-4-6-12-18(16)30-25-20)24-27(14-15-8-2-1-3-9-15)23(29)21-17-11-5-7-13-19(17)31-26-21/h1-3,8-9H,4-7,10-14H2,(H,24,28) |
InChI Key |
RGGFGJOPCXDJGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NN(CC3=CC=CC=C3)C(=O)C4=NOC5=C4CCCC5 |
Origin of Product |
United States |
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